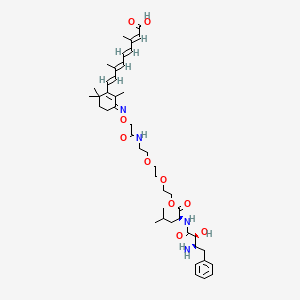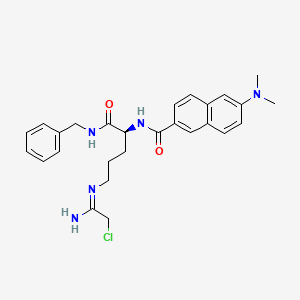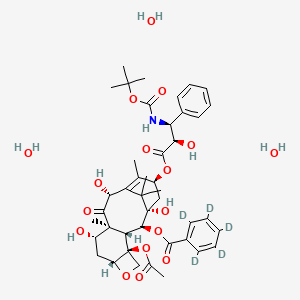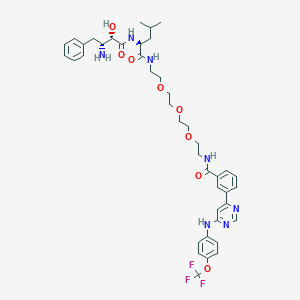
ATX inhibitor 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX Inhibitor 8 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ATX Inhibitor 8 involves multiple synthetic routes, often starting with the modification of lipid-based substrates. The synthesis typically includes steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: ATX Inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products:
Scientific Research Applications
ATX Inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in lipid metabolism.
Biology: Helps in understanding the signaling pathways involving lysophosphatidic acid and its receptors.
Medicine: Shows potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders by inhibiting autotaxin activity.
Industry: Used in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
ATX Inhibitor 8 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .
Comparison with Similar Compounds
GLPG1690: A type IV autotaxin inhibitor known for its efficacy in treating idiopathic pulmonary fibrosis.
BBT-877: Another potent autotaxin inhibitor currently in clinical trials for various fibrotic diseases.
BLD-0409: A novel autotaxin inhibitor with promising preclinical results
Uniqueness of ATX Inhibitor 8: this compound stands out due to its unique structural features and high specificity for autotaxin. Unlike some other inhibitors, it does not interact with the catalytic site but modulates the enzyme’s activity through allosteric mechanisms. This unique mode of action makes it a valuable tool for studying the autotaxin-lysophosphatidic acid signaling axis and developing new therapeutic strategies .
Properties
Molecular Formula |
C28H26N10O |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-pyridin-4-ylpyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C28H26N10O/c39-26(37-10-7-24-25(16-37)34-36-33-24)17-38-15-23(27(35-38)18-5-8-29-9-6-18)21-13-30-28(31-14-21)32-22-11-19-3-1-2-4-20(19)12-22/h1-6,8-9,13-15,22H,7,10-12,16-17H2,(H,30,31,32)(H,33,34,36) |
InChI Key |
BHQKFSUCBUOHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)C4=CC=NC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


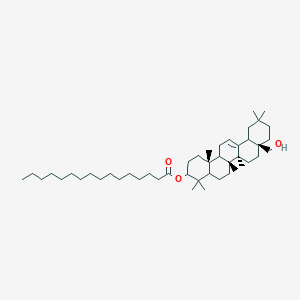
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
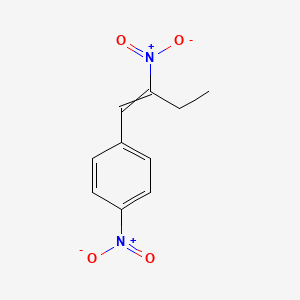

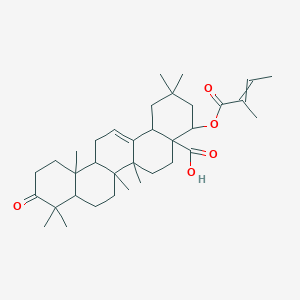
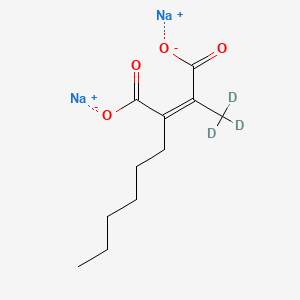
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
